

Solubility Profile of 6-Bromoquinolin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Bromoquinolin-2-amine

Cat. No.: B1338655

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **6-Bromoquinolin-2-amine**. Due to the current absence of publicly available quantitative solubility data, this document focuses on its physicochemical properties, a qualitative solubility assessment based on structural analogs, and detailed experimental protocols for its quantitative determination.

Physicochemical Properties of 6-Bromoquinolin-2-amine

A summary of key physicochemical properties for **6-Bromoquinolin-2-amine** is presented in Table 1. These properties are crucial for understanding its behavior in various solvent systems and for the development of analytical methods.

Property	Value	Reference(s)
CAS Number	791626-58-9	[1][2][3]
Molecular Formula	C ₉ H ₇ BrN ₂	[1][3][4]
Molecular Weight	223.07 g/mol	[1][3][4]
Appearance	Yellow to gray solid	[1]
Melting Point	139-151 °C	[1]
Boiling Point	362.4 °C at 760 mmHg (Predicted)	
Density	1.649 g/cm ³ (Predicted)	

Qualitative Solubility Assessment

While quantitative solubility data for **6-Bromoquinolin-2-amine** is not readily available in the literature, a qualitative assessment can be inferred from its structure and the known solubility of similar compounds. The parent compound, quinoline, is sparingly soluble in cold water but dissolves in hot water and most organic solvents.[5] A closer structural analog, 6-bromoquinoline, is reported to be soluble in polar aprotic solvents such as acetone, acetonitrile, dichloromethane, ethyl acetate, and tetrahydrofuran (THF).[6]

The structure of **6-Bromoquinolin-2-amine** features a quinoline core, which imparts some polarity. The bromo substituent at the 6-position increases the molecule's lipophilicity and molecular weight. The key differentiator from 6-bromoquinoline is the amino group at the 2-position. This amino group can act as both a hydrogen bond donor and acceptor, which is expected to increase its polarity and its potential for solubility in polar protic solvents like alcohols (e.g., ethanol, methanol).

Based on these structural considerations, the expected solubility profile is as follows:

- Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, Acetone): Expected to be soluble, similar to 6-bromoquinoline.

- Polar Protic Solvents (e.g., Ethanol, Methanol, Water): Likely to have some solubility, enhanced by the amino group's hydrogen bonding capabilities. Solubility in water is expected to be low but may be pH-dependent.
- Nonpolar Solvents (e.g., Hexane, Toluene): Expected to have low solubility due to the polar nature of the quinoline ring and the amino group.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reproducible solubility data, the shake-flask method is a widely accepted and recommended technique.^[6] This protocol is adapted for the determination of the equilibrium solubility of **6-Bromoquinolin-2-amine**.

Objective: To determine the saturation concentration of **6-Bromoquinolin-2-amine** in various solvents at a controlled temperature.

Materials:

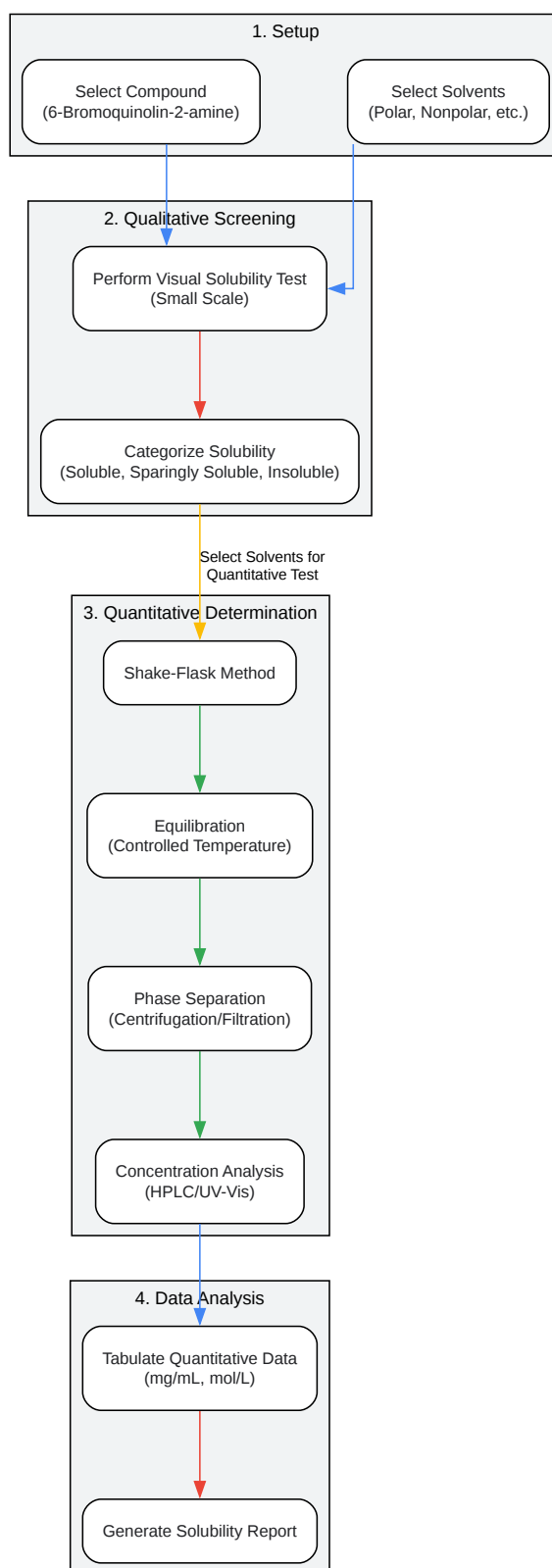
- **6-Bromoquinolin-2-amine** (of known purity)
- A selection of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, DMSO, hexane)
- Glass vials with screw caps
- Orbital shaker or vortex mixer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

- **Preparation of Supersaturated Solutions:** Add an excess amount of **6-Bromoquinolin-2-amine** to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
- **Equilibration:** Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the set temperature to allow the solid to settle. For more effective separation, centrifuge the samples at a high speed.^[6]
- **Sample Analysis:** Carefully withdraw an aliquot of the clear supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.^[6]
- **Quantification:** Dilute the filtered solution with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of **6-Bromoquinolin-2-amine** using a validated HPLC or UV-Vis spectrophotometry method.
- **Calculation:** The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units such as mg/mL, g/L, or mol/L.

Logical Workflow for Solubility Assessment

The following diagram illustrates a systematic workflow for the comprehensive assessment of a compound's solubility profile.



[Click to download full resolution via product page](#)

Caption: Workflow for Solubility Assessment of **6-Bromoquinolin-2-amine**.

This guide provides a foundational understanding of the solubility of **6-Bromoquinolin-2-amine** for research and development purposes. For precise applications, it is imperative that the experimental protocols outlined herein are followed to generate reliable and reproducible quantitative solubility data.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. acgpubs.org [acgpubs.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Quinoline - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Solubility Profile of 6-Bromoquinolin-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1338655#solubility-of-6-bromoquinolin-2-amine-in-different-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com